(2Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide
Description
This compound belongs to the class of α,β-unsaturated cyanoenamides, characterized by a propenamide backbone with a cyano group at the α-position and a substituted aryl/furan moiety at the β-position. The (2Z)-configuration denotes the stereochemistry of the double bond, which influences molecular geometry and intermolecular interactions. Key structural features include:
- 5-Methylfuran-2-yl group: Introduces a heterocyclic, moderately lipophilic component.
- Cyano group: Enhances polarity and may participate in hydrogen bonding or dipole interactions.
Properties
IUPAC Name |
(Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O4/c1-9-2-4-12(23-9)6-10(8-17)15(20)18-13-5-3-11(16)7-14(13)19(21)22/h2-7H,1H3,(H,18,20)/b10-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXZOLZIRGKCOV-POHAHGRESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C(/C#N)\C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs from Screening Libraries ()
The following compounds share the cyanoenamide scaffold but differ in substituents:
| Compound ID | Structure | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 3772-8439 | 2-Cyano-3-(5-methylfuran-2-yl)-N-(4-nitrophenyl)prop-2-enamide | C₁₅H₁₁N₃O₄ | 297.27 | 4-Nitrophenyl, 5-methylfuran |
| 3772-8934 | N-(2-Chlorophenyl)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enamide | C₂₀H₁₃ClN₂O₂ | 348.79 | 2-Chlorophenyl, 5-phenylfuran |
| Target Compound | (2Z)-N-(4-Chloro-2-nitrophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide | C₁₅H₁₁ClN₃O₄ | ~332.72 (calculated) | 4-Chloro-2-nitrophenyl, 5-methylfuran |
Key Observations :
- Substituent Effects: The 4-chloro-2-nitrophenyl group in the target compound introduces steric bulk and stronger electron-withdrawing effects compared to the 4-nitrophenyl group in 3772-8437. This may reduce solubility in polar solvents but enhance electrophilic reactivity .
- Synthetic Accessibility :
Comparison with Thioxothiazolidinone Derivatives ()
Compounds such as 2i–2l feature a thioxothiazolidinone core instead of the cyanoenamide backbone:
| Compound | Structure | Melting Point (°C) | Key Features |
|---|---|---|---|
| 2i | 6-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}hexanoic acid | >220 | Chloro-nitropropenylidene, hexanoic acid |
| Target | This compound | Not reported | Cyanoenamide, methylfuran |
Key Observations :
- Thermal Stability : The high melting point of 2i (>220°C) suggests strong crystal packing, likely due to hydrogen bonding from the carboxylic acid group. The target compound’s melting point is unreported but may be lower due to reduced hydrogen-bonding capacity .
- Biological Relevance: Thioxothiazolidinones (e.g., 2i–2l) are associated with anticancer activity, implying that the cyanoenamide scaffold in the target compound could also be explored for similar applications .
Electronic and Steric Effects
- Nitro vs. Chloro Substituents: The ortho-nitro group in the target compound may induce steric hindrance and resonance effects, altering binding modes compared to para-nitro analogs (e.g., 3772-8439) .
Crystallographic Insights (–7)
Key findings include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
